molecular formula C9H17NO B1366748 3-Morpholino-2-pentene

3-Morpholino-2-pentene

Cat. No.: B1366748
M. Wt: 155.24 g/mol
InChI Key: IVDKYUOUZKYWNU-OQFOIZHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Morpholino-2-pentene (CAS: 118020-79-4, molecular weight: 155.24 g/mol) is an enamine derivative featuring a morpholine ring attached to a pentene backbone. It is widely utilized as a reagent in organic synthesis, particularly in heterocyclic compound formation. For example, it reacts with 2-acetylamino-1,4-naphthoquinone to yield 4,9-diacetoxy-1-acetyl-2-ethyl-3-methylbenz[f]indole, demonstrating its role in constructing indole derivatives . Its commercial availability and stability in reactions make it a valuable intermediate in medicinal and materials chemistry.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-[(Z)-pent-2-en-3-yl]morpholine

InChI

InChI=1S/C9H17NO/c1-3-9(4-2)10-5-7-11-8-6-10/h3H,4-8H2,1-2H3/b9-3-

InChI Key

IVDKYUOUZKYWNU-OQFOIZHKSA-N

Isomeric SMILES

CC/C(=C/C)/N1CCOCC1

Canonical SMILES

CCC(=CC)N1CCOCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural and Physical Properties
Compound Name CAS Number Molecular Weight (g/mol) Key Functional Groups
3-Morpholino-2-pentene 118020-79-4 155.24 Enamine, morpholine
2-(N-Morpholino)-3-methyl-4-phenyl-1,3-butadiene - - Enamine, morpholine, phenyl
5-(Morpholin-4-yl)pent-2-en-1-amine - - Enamine, morpholine, amine
Morpholino(3-(trifluoromethyl)phenyl)methanone 344587-33-3 259.22 Ketone, morpholine, CF₃
  • This compound lacks aromatic substituents or additional functional groups, simplifying its reactivity in nucleophilic additions.
  • 2-(N-Morpholino)-3-methyl-4-phenyl-1,3-butadiene incorporates a phenyl group, enhancing conjugation and stabilizing intermediates in cyclization reactions .
  • 5-(Morpholin-4-yl)pent-2-en-1-amine includes a terminal amine, enabling participation in Schiff base formation or coordination chemistry .
  • Morpholino(3-(trifluoromethyl)phenyl)methanone contains a trifluoromethyl group, introducing electron-withdrawing effects that alter reaction kinetics .

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